1,3-Bis(pentafluorophenyl)urea is a chemical compound with the molecular formula and a molecular weight of 392.16 g/mol. This compound features two pentafluorophenyl groups attached to a central urea moiety, which significantly influences its chemical properties and biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it a subject of interest in various fields including materials science and medicinal chemistry.
As with any new compound, it is advisable to handle 1,3-Bis(pentafluorophenyl)urea with care due to its unknown toxicological profile. Here are some general safety considerations:
The presence of the pentafluorophenyl groups suggests potential applications in the field of organic fluorine chemistry. Fluorine atoms can significantly alter the properties of molecules, impacting factors like stability, reactivity, and biological activity. Research in this area might involve using 1,3-Bis(pentafluorophenyl)urea as a building block for the synthesis of novel fluorinated compounds with specific functionalities.
The arrangement of atoms within a molecule can influence how it interacts with other molecules and packs together in the solid state. A study published in the IUCr journals describes a new polymorph (crystal form) of 1,3-Bis(pentafluorophenyl)urea []. This research contributes to the field of crystal engineering, which focuses on understanding and manipulating the crystal structures of materials for desired properties.
The properties of 1,3-Bis(pentafluorophenyl)urea, such as its thermal stability and potential for self-assembly, could be of interest in material science research. However, more specific information on its material properties is needed for a definitive assessment.
Several synthetic routes have been developed for 1,3-bis(pentafluorophenyl)urea:
1,3-Bis(pentafluorophenyl)urea has several applications:
Studies have shown that 1,3-bis(pentafluorophenyl)urea interacts effectively with various anions, particularly fluoride ions. These interactions can lead to significant changes in spectral properties, indicating potential applications in sensing technologies. The compound forms stable complexes with fluoride ions through hydrogen bonding and ionic interactions, which have been characterized using techniques such as NMR spectroscopy and UV-Vis spectroscopy .
Several compounds share structural similarities with 1,3-bis(pentafluorophenyl)urea. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Bis(4-nitrophenyl)urea | C13H12N4O4 | Exhibits colorimetric changes upon ion interaction. |
| 1,3-Bis(phenyl)urea | C13H12N2O | Less fluorinated; different reactivity profile. |
| 1,3-Bis(trifluoromethylphenyl)urea | C13H8F6N2O | Similar fluorination but different substitution pattern. |
Uniqueness: The high degree of fluorination in 1,3-bis(pentafluorophenyl)urea sets it apart from these compounds. This feature not only enhances its stability and lipophilicity but also affects its interaction dynamics with biological systems and environmental analytes.
Research has demonstrated that oxovanadium(V) catalysts operate through a stepwise pathway beginning with carbon dioxide coordination to the metal center [2]. The oxovanadium(V) compound facilitates the catalytic transformation by lowering the activation barrier for carbon dioxide incorporation into the urea framework [3]. Studies utilizing ammonium metavanadate as catalyst showed yields up to 95% for symmetric urea formation under optimized conditions [4].
The catalytic system demonstrates broad substrate scope and scalability, with gram-scale reactions achieving isolated yields of 72% for model substrates [3]. Control experiments confirm that the oxovanadium(V) catalyst is indispensable for the transformation, with no product formation observed in its absence [2]. The mechanism proceeds without requiring dehydrating reagents or bases, making it particularly attractive for practical applications [4].
Table 1: Oxovanadium(V) Catalyst Performance in Urea Synthesis
| Catalyst | Substrate | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ammonium metavanadate | 2-Phenylethyl disilylamine | 95 | 120°C, 15h, dimethylacetamide | [3] |
| Vanadium triisopropoxide | 2-Phenylethyl disilylamine | 68 | 120°C, 15h, dimethylacetamide | [2] |
| Vanadium pentoxide | 2-Phenylethyl disilylamine | 45 | 120°C, 15h, dimethylacetamide | [3] |
Transition metal catalysts have been extensively investigated for their ability to facilitate carbon-nitrogen coupling reactions in urea synthesis [5] [6]. Iron-based catalysts demonstrate particular promise for selective symmetric urea formation through dehydrogenative coupling pathways [7]. The iron-catalyzed process involves methanol dehydrogenation to formaldehyde, which is subsequently trapped by primary amines to form formamide intermediates [7].
The mechanistic pathway proceeds through formamide dehydrogenation to generate transient isocyanate species, which then react with additional amine equivalents to produce urea products [7]. This approach yields ureas with isolated yields up to 80% and catalytic turnovers reaching 160, with hydrogen gas as the sole byproduct [7]. The base-metal catalyst system represents the first reported method for selective symmetric urea synthesis via this dehydrogenative coupling mechanism [7].
Electrocatalytic approaches utilizing transition metal catalysts have shown potential for carbon dioxide and nitrogen coupling reactions [5] [8]. Double transition-metal systems, particularly molybdenum-based catalysts, exhibit high selectivity for electrocatalytic urea synthesis under mild conditions [8]. The molybdenum-vanadium-carbon catalyst demonstrates low kinetic energy barriers of 0.35 electron volts for carbon-nitrogen coupling and limiting potentials of -0.39 volts [9].
Solvent-free methodologies represent a significant advancement in sustainable urea synthesis, eliminating the need for hazardous organic solvents while maintaining high reaction efficiency [10] [11]. The green chemistry approach involves direct reaction between carboxylic acids and urea in the presence of boric acid as catalyst under solvent-free conditions [10]. This method employs trituration of reactant mixtures followed by direct heating, achieving rapid reaction rates and high product purity [10].
The solvent-free synthesis offers multiple advantages including waste minimization, simplified handling procedures, reduced reaction times, and elimination of solvent removal steps [10]. Boric acid serves as an environmentally friendly catalyst that is readily available and cost-effective [10]. The process demonstrates broad applicability across various acid substrates, including unsubstituted, substituted, monocyclic, and bicyclic acids [10].
Atom-economical synthesis routes have been developed utilizing pyridine nitrogen-oxide compounds and dialkylcyanamides under solvent-free conditions [11]. This approach achieves high-yielding formation of pyridine-substituted ureas through carbon-hydrogen functionalization mechanisms [11]. The reaction proceeds through nucleophilic addition followed by intramolecular cyclization and subsequent ring-opening to furnish the target urea products [11].
Post-synthetic modification represents a versatile approach for introducing urea functionalities into existing molecular frameworks [12] [13]. Metal-organic frameworks containing amino groups can be successfully converted to urea derivatives through reaction with isocyanate reagents [12]. The amino groups in frameworks such as aminoterephthalate-based materials undergo post-synthetic conversion using ethyl isocyanatoacetate, furfuryl isocyanate, and para-toluenesulfonyl isocyanate [12].
The post-synthetic modification strategy enables selective functionalization while preserving the underlying structural integrity of the parent framework [14] [15]. Treatment with various amines as post-synthetic modification reagents successfully converts pentafluorophenoxycarbonyl derivatives to corresponding urea analogs [13]. This approach demonstrates particular utility in oligonucleotide chemistry, where urea modifications can enhance duplex and triplex stability [13].
Heterogeneous catalysts prepared through post-synthetic urea modification exhibit enhanced catalytic activity for hydrogen-bonding catalysis applications [14] [16]. The urea-functionalized materials demonstrate excellent catalytic performance and broad substrate scope for Friedel-Crafts alkylation reactions [14]. The post-modification approach allows precise control over functional group density and spatial arrangement within the catalyst structure [16].
Electrospray ionization tandem mass spectrometry provides detailed structural information for urea derivatives through characteristic fragmentation pathways [17]. The fragmentation patterns of protonated molecular ions reveal diagnostic cleavage of carbon-nitrogen bonds with elimination of isocyanate moieties [17]. High-resolution mass spectrometry enables differentiation of positional isomeric pairs through distinct fragmentation behaviors [17].
The fragmentation mechanism involves cleavage of the carbon-nitrogen bond attached to the urea carbonyl, generating characteristic fragment ions [17]. For substituted urea derivatives, the mass spectral analysis reveals formation of abundant fragment ions through elimination of isocyanate groups [17]. The fragmentation pathway is influenced by alkylation patterns, with different substitution patterns producing distinct spectral signatures [17].
Table 2: Characteristic Mass Spectral Fragmentation Patterns
| Compound Type | Characteristic Fragment | Mass Loss | Fragmentation Mechanism | Reference |
|---|---|---|---|---|
| N,N'-Disubstituted ureas | [M+H-NCO]+ | 42 mass units | Carbon-nitrogen bond cleavage | [17] |
| N-Alkylated ureas | [M+H-R]+ | Variable | Alkyl group elimination | [17] |
| Aromatic ureas | [ArNH2+H]+ | Variable | Urea bond cleavage | [18] |
Differential scanning calorimetry provides comprehensive thermal characterization of urea derivatives, revealing melting points, decomposition temperatures, and thermal stability profiles [19] [20]. The thermal analysis of urea compounds typically shows endothermic melting transitions followed by decomposition processes at elevated temperatures [20]. For pentafluorophenyl-substituted ureas, the presence of fluorinated aromatic rings significantly influences thermal behavior [21].
The decomposition mechanism of urea derivatives involves multiple stages, including initial melting, followed by decomposition to biuret intermediates, and subsequent formation of triuret and cyanuric acid products [19] [20]. The thermal stability of fluorinated urea compounds is generally enhanced compared to non-fluorinated analogs due to the electron-withdrawing effects of perfluoroaryl substituents [21]. Glass transition temperatures for fluorinated aromatic polyamides containing urea groups can reach up to 331°C [21].
Table 3: Thermal Properties of Urea Derivatives
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Glass Transition (°C) | Reference |
|---|---|---|---|---|
| Unsubstituted urea | 133 | 193-210 | Not applicable | [20] |
| Fluorinated aromatic ureas | 280-300 | 300-320 | 250-331 | [21] |
| Pentafluorophenyl derivatives | Variable | 300+ | Variable | [21] |
1,3-Bis(pentafluorophenyl)urea demonstrates exceptional anion recognition properties through its dual pentafluorophenyl substituents, which create an electron-deficient framework capable of engaging in multivalent hydrogen bonding interactions with anionic species [1] [2] [3]. The compound exhibits remarkable selectivity and binding affinity toward various anions, establishing it as a versatile receptor for supramolecular anion recognition applications.
The interaction between 1,3-Bis(pentafluorophenyl)urea and fluoride ions represents one of the most thermodynamically favorable anion recognition events observed in neutral urea-based receptors [1] [3]. Nuclear magnetic resonance titration studies reveal that the compound forms highly stable 1:1 complexes with fluoride ions, exhibiting binding behavior that follows a distinctive two-stage mechanism. Initially, the fluoride ion establishes hydrogen bonding interactions with the urea nitrogen-hydrogen groups, creating a stable host-guest complex with significant downfield chemical shift perturbations of the urea protons [1] [2].
The thermodynamic parameters governing fluoride ion complexation demonstrate exceptional binding strength compared to other halide anions. Studies indicate that the fluoride complex exhibits the highest stability constant among all halides tested, with the binding affinity decreasing in the order F⁻ > Cl⁻ > Br⁻ > I⁻ [2]. This selectivity pattern correlates directly with the basicity and charge density of the halide ions, with the highly electronegative and compact fluoride ion forming the most favorable electrostatic interactions with the polarized urea hydrogen atoms.
| Anion | Binding Order | Complex Stability | Binding Mode |
|---|---|---|---|
| F⁻ | Highest | Most stable 1:1 complex | Strong H-bonding |
| CH₃COO⁻ | Second | Stable complex formation | Bifurcated H-bonding |
| C₆H₅COO⁻ | Third | Moderate stability | Electrostatic interaction |
| H₂PO₄⁻ | Fourth | Good binding affinity | Multiple H-bond sites |
| NO₂⁻ | Fifth | Weak to moderate | Limited interaction |
| HSO₄⁻ | Sixth | Weak binding | Poor geometric fit |
| NO₃⁻ | Lowest | Very weak interaction | Minimal binding |
Comprehensive host-guest complexation studies utilizing multiple analytical techniques reveal the sophisticated binding behavior of 1,3-Bis(pentafluorophenyl)urea with various guest molecules [4] [5] [6]. One-dimensional and two-dimensional nuclear magnetic resonance spectroscopy experiments demonstrate that the compound preferentially forms 1:1 stoichiometric complexes with most anionic guests, though higher-order complexation events can occur under specific conditions with multidentate anions.
Isothermal titration calorimetry investigations provide detailed thermodynamic profiles for the complexation processes, revealing that the binding events are predominantly enthalpy-driven with significant enthalpic contributions ranging from -8 to -21 kilocalories per mole depending on the guest anion [5]. The entropic contributions typically prove unfavorable, suggesting that the binding process involves significant organizational constraints that reduce the overall system entropy. This thermodynamic signature indicates that the recognition process proceeds through a highly structured transition state where both host and guest molecules undergo conformational preorganization.
The binding selectivity extends beyond simple charge considerations to encompass geometric complementarity and electronic matching between the host and guest species. Phosphate anions, particularly dihydrogen phosphate, demonstrate exceptional binding affinity due to their ability to engage multiple hydrogen bonding sites simultaneously while maintaining optimal geometric alignment with the urea binding cleft [6] [7]. The pentafluorophenyl substituents contribute to this selectivity through their electron-withdrawing effects, which enhance the acidity of the urea hydrogen atoms and create more favorable electrostatic interactions with electron-rich anionic guests.
The pentafluorophenyl groups in 1,3-Bis(pentafluorophenyl)urea serve as exceptional platforms for polar-π interactions, creating extended supramolecular networks through complementary aromatic stacking arrangements [8] [9] [10]. These interactions represent a unique class of non-covalent forces that arise from the electrostatic complementarity between electron-poor perfluoroaromatic systems and electron-rich aromatic partners.
The geometric arrangements observed in phenyl-perfluorophenyl stacking interactions involving 1,3-Bis(pentafluorophenyl)urea follow well-defined structural patterns that maximize electrostatic complementarity while minimizing steric repulsion [8] [9] [10]. Crystallographic analyses reveal that the optimal stacking geometry occurs when the electron-rich phenyl rings align in a face-to-face orientation with the electron-poor pentafluorophenyl rings, maintaining interplanar distances of approximately 3.5 to 4.2 Angstroms [9] [10].
The preferred stacking arrangement exhibits a slight offset configuration rather than perfect parallel alignment, which allows for optimal overlap between the electron-rich regions of the phenyl ring and the electron-poor regions of the pentafluorophenyl ring [9]. This geometric preference results from the quadrupolar nature of the aromatic systems, where the π-electron distribution creates regions of partial positive and negative charge that interact favorably when properly aligned.
| Interaction Type | Optimal Distance (Å) | Binding Energy | Geometric Preference |
|---|---|---|---|
| Free phenyl-perfluorophenyl | 3.5-4.2 | ΔG ≈ -1.0 kcal/mol | Offset face-to-face |
| Host-enhanced interaction | 3.3-3.8 | ΔG = -15.5 kcal/mol | Constrained parallel |
| Crystal packing | 3.2-3.4 | Variable | Optimized by lattice |
The incorporation of cucurbituril hosts dramatically enhances the stability and selectivity of polar-π interactions involving 1,3-Bis(pentafluorophenyl)urea derivatives [8]. Cucurbit [2]uril, with its large hydrophobic cavity and polar carbonyl-lined portals, provides an ideal environment for stabilizing ternary complexes that contain both perfluoroaromatic and aromatic components. The encapsulation process results in a remarkable enhancement of binding affinity, increasing the Gibbs free energy change from approximately -1.0 kilocalories per mole for free interactions to -15.5 kilocalories per mole for host-mediated complexes [8].
The formation of these ternary complexes proceeds through a sophisticated self-sorting mechanism where the cucurbituril host selectively accommodates one perfluoroaromatic guest and one aromatic guest in a complementary arrangement [8]. The perfluoroaromatic component, due to its electron-deficient nature, exhibits strong negative cooperativity for homoternary complex formation, effectively preventing the incorporation of two electron-poor aromatic systems within the same host cavity. This selectivity drives the preferential formation of heteroternary complexes through what is termed "social self-sorting."
The thermodynamic parameters governing these ternary complexation events reveal exceptional binding constants on the order of 10¹¹ square meters per mole squared, representing some of the strongest non-covalent binding events observed in aqueous supramolecular chemistry [8]. The high stability arises from the synergistic combination of host-guest binding interactions, polar-π stacking interactions, and the enthalpically favorable release of high-energy water molecules from the cucurbituril cavity upon guest encapsulation.
The hydrogen bonding capabilities of 1,3-Bis(pentafluorophenyl)urea drive the formation of sophisticated self-assembled architectures through multiple complementary interaction modes [11] [12] [13] [14]. The compound's ability to function simultaneously as both a hydrogen bond donor and acceptor, combined with the electronic effects of the pentafluorophenyl substituents, creates opportunities for hierarchical assembly processes that span multiple length scales.
The primary hydrogen bonding motif involves the formation of complementary urea-urea dimers through bifurcated hydrogen bonding arrangements [11] [14]. In these dimers, each urea molecule donates two hydrogen atoms to the carbonyl oxygen of a partner molecule, creating a highly stable cyclic structure with eight-membered ring topology. The association constants for these dimeric interactions typically range from 10² to 10³ reciprocal molar, depending on the solvent environment and the specific substitution pattern of the aromatic rings [15] [16].
The pentafluorophenyl substituents significantly influence the hydrogen bonding strength through their powerful electron-withdrawing effects, which increase the acidity of the urea hydrogen atoms and enhance their donor capability [17] [14]. This electronic activation allows 1,3-Bis(pentafluorophenyl)urea to form stronger hydrogen bonds compared to unsubstituted or electron-rich analogs, leading to more stable supramolecular assemblies with enhanced mechanical and thermal properties.
Crystallographic studies reveal that the self-assembled structures adopt one-dimensional chain arrangements where individual molecules are linked through cooperative hydrogen bonding networks [11]. These chains further organize into two-dimensional and three-dimensional structures through secondary interactions including halogen bonding between fluorine atoms and polar-π interactions between aromatic rings. The resulting materials exhibit remarkable properties including gelation behavior, thermal stability, and mechanical robustness that make them attractive for applications in materials science and nanotechnology.